

Head-to-Head Preclinical Comparison: Fanregratinib vs. Infigratinib in FGFR-Driven Malignancies

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Compound of Interest					
Compound Name:	Fanregratinib				
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A detailed analysis for researchers and drug development professionals of two prominent FGFR inhibitors, **Fanregratinib** (HMPL-453) and Infigratinib (BGJ398), is presented. This guide synthesizes available preclinical data to offer a comparative overview of their biochemical potency, in vitro cellular activity, and in vivo efficacy.

Fanregratinib and infigratinib are both potent, orally bioavailable small-molecule inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and others. This has made the FGFR pathway an attractive target for therapeutic intervention. This guide provides a head-to-head comparison of the preclinical data for **Fanregratinib** and infigratinib to aid researchers in understanding their relative strengths and potential applications.

Mechanism of Action: Targeting the FGFR Signaling Cascade

Both **Fanregratinib** and infigratinib are ATP-competitive inhibitors that bind to the kinase domain of FGFRs, thereby blocking downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis. The primary targets for both inhibitors are FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.



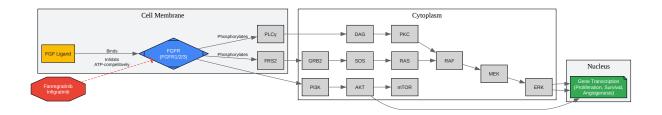


Figure 1: Simplified FGFR signaling pathway and points of inhibition.

Data Presentation: A Comparative Analysis

The following tables summarize the available preclinical data for **Fanregratinib** and infigratinib, focusing on their biochemical potency against FGFR kinases, in vitro activity in cancer cell lines, and in vivo efficacy in xenograft models.

Table 1: Biochemical Kinase Inhibitory Activity (IC50,

nM)

Target	Fanregratinib (HMPL-453)	Infigratinib (BGJ398)
FGFR1	6 nM[1]	0.9 - 1.1 nM[2][3][4][5][6]
FGFR2	4 nM[1]	1 - 1.4 nM[2][3][4][5][6]
FGFR3	6 nM[1]	1 - 2 nM[3][4][5]
FGFR4	425 nM[1]	60 nM[2][3]
VEGFR2	-	>70-fold less potent than FGFR1-3[6]

Note: IC50 values can vary between different assays and experimental conditions.



Table 2: In Vitro Cellular Activity

Cell Line Model	FGFR Alteration	Fanregratinib (GI50, nM)	Infigratinib (IC50, nM)
Various FGFR- dysregulated tumor cell lines	FGFR alterations	3 - 105[1]	-
Tumor cell lines without FGFR aberrations	None	>1500[1]	-
FGFR1-dependent BaF3 cells	FGFR1 amplification	-	2.9[4]
FGFR2-dependent BaF3 cells	FGFR2 amplification	-	2.0[4]
FGFR3-dependent BaF3 cells	FGFR3 amplification	-	2.0[4]
RT112 (Bladder Cancer)	FGFR3-TACC3 fusion	-	5[4]
RT4 (Bladder Cancer)	FGFR3 overexpression	-	30[4]
SW780 (Bladder Cancer)	FGFR3 overexpression	-	32[4]
JMSU1 (Bladder Cancer)	FGFR3 overexpression	-	15[4]

Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) are measures of a drug's potency in inhibiting cell growth.

Table 3: In Vivo Efficacy in Xenograft Models



Model Type	Cancer Type	FGFR Alteration	Drug & Dosage	Outcome
Multiple FGFR- altered tumor models	Various	FGFR alterations	Fanregratinib (50 mg/kg/day)	Tumor regression[1]
Bladder Cancer Xenograft	Bladder Cancer	FGFR3-TACC3 fusion	Infigratinib (10 & 30 mg/kg/day, p.o.)	Tumor growth inhibition and stasis[3][7]
Patient-Derived Xenograft (PDX)	Cholangiocarcino ma, Breast, Liver, Gastric, Glioma	FGFR fusions	Infigratinib	Reduction in tumor volume[8]
Endometrial Cancer Xenograft	Endometrial Cancer	FGFR2 mutation	Infigratinib (30 mg/kg, p.o.)	Significant delay in tumor growth[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

Biochemical Kinase Assay



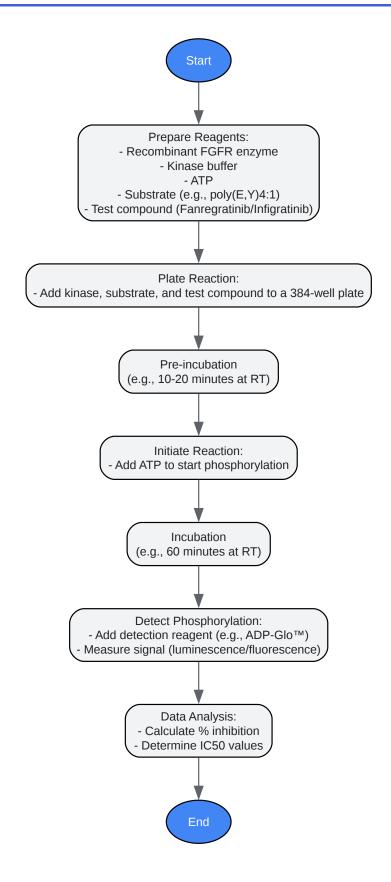


Figure 2: General workflow for a biochemical kinase assay.



Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

- Reagent Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are diluted in a kinase assay buffer. A substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution are also prepared in the same buffer. The test compounds, **Fanregratinib** and infigratinib, are serially diluted to various concentrations.
- Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384well plate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: The luminescence or fluorescence is measured using a plate reader. The
 percentage of inhibition is calculated for each compound concentration, and the IC50 value
 is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/XTT)



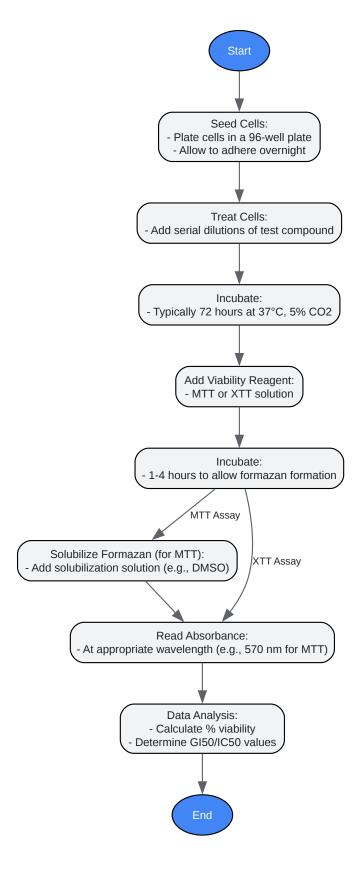


Figure 3: Workflow for a cell viability assay.



Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Methodology:

- Cell Seeding: Cancer cell lines with and without FGFR alterations are seeded into 96-well
 plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The cells are treated with a serial dilution of Fanregratinib or infigratinib for 72 hours.
- Viability Assessment: After the incubation period, a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Metabolically active cells reduce the tetrazolium salt to a colored formazan product.
- Solubilization (for MTT): For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for XTT.
- Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control
 cells, and the GI50/IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model



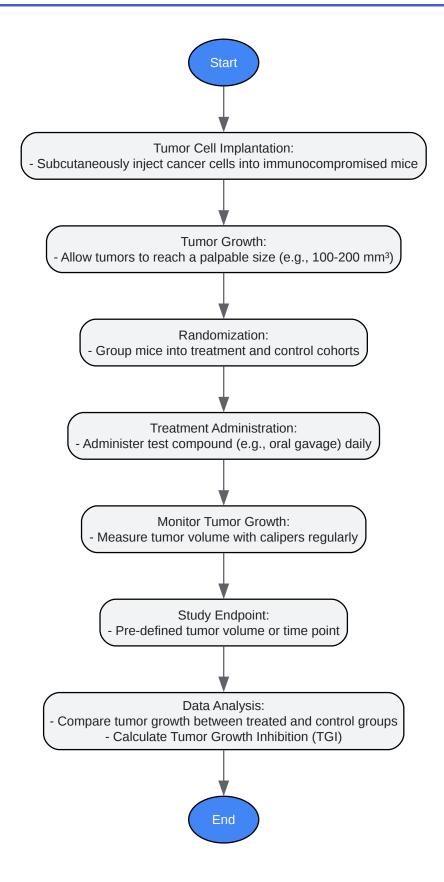


Figure 4: General workflow for an in vivo tumor xenograft study.



Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

- Cell Implantation: Human cancer cells with known FGFR alterations are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
- Treatment: Mice are randomized into treatment and control groups. The treatment group
 receives the test compound (Fanregratinib or infigratinib) orally at a specified dose and
 schedule. The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
- Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Conclusion

Both **Fanregratinib** and infigratinib are potent and selective inhibitors of FGFR1, 2, and 3 with demonstrated preclinical activity in FGFR-driven cancer models. Based on the available data, infigratinib appears to have slightly greater potency in biochemical assays. Both compounds show strong in vitro and in vivo efficacy in relevant preclinical models. The choice between these inhibitors for further research and development may depend on specific factors such as the tumor type, the nature of the FGFR alteration, and the desired selectivity profile. This guide provides a foundational comparison to assist researchers in making informed decisions for their preclinical studies.

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